(4-Isopropoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
The compound contains several functional groups including an isopropoxyphenyl group, a methylthiazolyl group, and a piperazinyl group. These groups are common in many pharmaceutical compounds and could potentially contribute to the biological activity of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl, thiazolyl, and piperazinyl rings. The exact structure would depend on the positions of these groups in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the phenyl, thiazolyl, and piperazinyl groups could affect its solubility, stability, and reactivity .Scientific Research Applications
Antibacterial and Antimicrobial Activity
- A study synthesized a series of novel triazole analogues of piperazine, demonstrating significant inhibition of bacterial growth against human pathogenic bacteria such as Escherichia coli and Klebsiella pneumoniae. These compounds, including those with 4-methylthiazol moieties, showed promise for further development due to their antibacterial properties (Nagaraj, Srinivas, & Rao, 2018).
Pharmacological Evaluation for Therapeutic Applications
- Research on selective estrogen receptor modulators (SERMs) identified compounds with potent estrogen antagonist properties in breast and uterine tissues. These findings underscore the therapeutic potential of structurally related compounds in treating hormone-dependent conditions (Palkowitz et al., 1997).
Role in Pain Management
- A novel T-type calcium channel blocker, related in structure and pharmacological action, demonstrated efficacy as a nociceptive and inflammatory pain reliever, as well as an analgesic in rat neuropathic pain models. This underlines the potential for related compounds in pain management applications (Noh et al., 2011).
Drug Discovery and Development
- A series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives were synthesized and screened for in vitro antibacterial activity. Most compounds showed moderate to good antimicrobial activity, suggesting potential in drug discovery for treating infections (Mhaske et al., 2014).
Anticancer Properties
- Investigation into inhibitors of tubulin polymerization identified potent antiproliferative properties against a wide range of cancer cell lines, with certain derivatives showing low nanomolar GI50 values. This research highlights the anticancer potential of related compounds through mechanisms involving the inhibition of tumor cell growth and induction of cell cycle arrest (Prinz et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S.ClH/c1-14(2)24-17-6-4-16(5-7-17)19(23)22-10-8-21(9-11-22)12-18-20-15(3)13-25-18;/h4-7,13-14H,8-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSZPNWTTBTBPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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